molecular formula C20H18N4O3 B4018434 N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

Cat. No. B4018434
M. Wt: 362.4 g/mol
InChI Key: OBLCQCWGKCZBFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been reported in various studies. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide was achieved from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media (Buzarevski, Mikhova, & Popovski, 2014). Another related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was synthesized via a five-step process starting from 2-nitrobenzoic acid (Ping, 2007).

Molecular Structure Analysis

  • The molecular structure of compounds similar to N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been characterized using techniques such as NMR, FTIR, and X-ray diffraction. For instance, the crystal structure and spectroscopic properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related compound, were reported using X-ray diffraction analysis (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties

  • The chemical reactions of similar benzamide derivatives often involve interactions with various functional groups. For instance, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, which are structurally related, has been observed in polar solvents (Argilagos et al., 1997).

Physical Properties Analysis

  • Physical properties such as crystal structure and intermolecular interactions are crucial in understanding compounds like N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide. The crystal structure of a similar compound, N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, was characterized using X-ray diffraction, revealing important intermolecular hydrogen bonding (Ayoob & Hawaiz, 2023).

Chemical Properties Analysis

  • The chemical properties of benzamide derivatives can be varied and complex. For example, Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins was described, demonstrating the diversity of chemical reactions that benzamides can undergo (Chen et al., 2018).

properties

IUPAC Name

N-(4-methylphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-4-6-16(7-5-14)23-20(25)18-11-17(24(26)27)8-9-19(18)22-13-15-3-2-10-21-12-15/h2-12,22H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLCQCWGKCZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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